2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal
2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal
Brand Name:
Vulcanchem
CAS No.:
3366-47-0
VCID:
VC20796988
InChI:
InChI=1S/C14H18O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h6,11,13-14H,5H2,1-4H3
SMILES:
CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C14H18O9
Molecular Weight:
330.29 g/mol
2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal
CAS No.: 3366-47-0
Cat. No.: VC20796988
Molecular Formula: C14H18O9
Molecular Weight: 330.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3366-47-0 |
|---|---|
| Molecular Formula | C14H18O9 |
| Molecular Weight | 330.29 g/mol |
| IUPAC Name | (3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate |
| Standard InChI | InChI=1S/C14H18O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h6,11,13-14H,5H2,1-4H3 |
| Standard InChI Key | CSRHQVSHQIAMPP-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H](C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator